2-(3,4-dimethoxyphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one
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Description
2-(3,4-dimethoxyphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.
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Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one is a synthetic molecule that combines a triazole moiety with a piperidine structure. This compound has garnered attention due to its potential biological activities, particularly in the realms of neuroprotection, anti-inflammatory effects, and antimicrobial properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
This formula indicates the presence of two methoxy groups on the phenyl ring and a triazole group linked to a piperidine, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
1. Neuroprotective Effects
Studies have indicated that compounds similar to those containing the triazole moiety exhibit neuroprotective properties. For instance, triazole derivatives have been linked to the modulation of neuroinflammatory processes and the protection against neuronal cell death. In particular, derivatives related to J147 , a known neuroprotective agent for Alzheimer's disease, suggest that this compound may also provide similar benefits through mechanisms involving oxidative stress reduction and inhibition of neuroinflammation .
3. Anti-inflammatory Properties
Compounds with piperidine and triazole structures have shown promise in reducing inflammation. The anti-inflammatory activity is typically attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-II . The presence of methoxy groups may enhance this activity by improving solubility and bioavailability.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Mechanism
A study focused on compounds related to J147 demonstrated that these molecules could modulate neuroinflammatory pathways by reducing levels of reactive oxygen species (ROS) in neuronal cultures. The proposed mechanism involves activation of the Nrf2 pathway, which is crucial for antioxidant response . This suggests that our compound may similarly engage these protective mechanisms.
Case Study: Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, certain compounds showed IC50 values in the low micromolar range against Staphylococcus aureus and Candida albicans. This highlights the potential for our compound to exhibit similar antimicrobial properties given its structural framework .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-23-15-4-3-13(11-16(15)24-2)12-17(22)20-9-5-14(6-10-20)21-18-7-8-19-21/h3-4,7-8,11,14H,5-6,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKQXIFPXOWUAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)N3N=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.